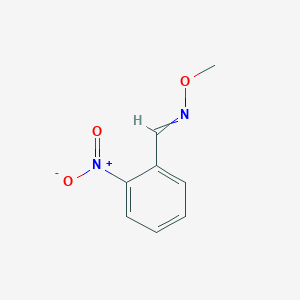

N-Methoxy-1-(2-nitrophenyl)methanimine

Beschreibung

N-Methoxy-1-(2-nitrophenyl)methanimine is a Schiff base characterized by a methoxy group (-OCH₃) attached to the nitrogen atom and a 2-nitrophenyl substituent. This compound belongs to the broader class of methanimines (imines), which are pivotal in organic synthesis, coordination chemistry, and medicinal applications due to their versatile reactivity and ability to form stable complexes. The 2-nitro group on the phenyl ring introduces electron-withdrawing effects, influencing both chemical stability and intermolecular interactions, while the methoxy group modulates solubility and electronic properties .

Eigenschaften

CAS-Nummer |

135436-97-4 |

|---|---|

Molekularformel |

C8H8N2O3 |

Molekulargewicht |

180.16 g/mol |

IUPAC-Name |

N-methoxy-1-(2-nitrophenyl)methanimine |

InChI |

InChI=1S/C8H8N2O3/c1-13-9-6-7-4-2-3-5-8(7)10(11)12/h2-6H,1H3 |

InChI-Schlüssel |

MAQWLSRVNSPIGX-UHFFFAOYSA-N |

SMILES |

CON=CC1=CC=CC=C1[N+](=O)[O-] |

Kanonische SMILES |

CON=CC1=CC=CC=C1[N+](=O)[O-] |

Synonyme |

2-Nitrobenzaldehyde o-methyloxime |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The physical properties of methanimines are highly dependent on substituents. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (e.g., Cl) increase melting points due to enhanced dipole interactions and lattice stability, whereas electron-donating groups (e.g., OCH₃) reduce melting points by disrupting packing efficiency .

- Selenium-containing analogs (e.g., 6c) exhibit higher melting points, likely due to stronger van der Waals interactions from the larger selenium atom .

Structural and Conformational Differences

Dihedral Angles and Molecular Planarity

- N-Methoxy-1-(2-nitrophenyl)methanimine : The dihedral angle between the nitrophenyl and methoxyphenyl rings is influenced by steric and electronic effects. Similar compounds, such as (E)-1-(2-nitrophenyl)-N-(o-tolyl)methanimine, exhibit dihedral angles of 5.2–6.4°, indicating moderate twist .

- Halogenated Analogs : In (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines, the dihedral angle between aromatic rings is ~56°, driven by weak C–H⋯X (X = Cl, Br) hydrogen bonds and π–π stacking .

Crystal Packing and Intermolecular Interactions

- Nitro Group Position : The 2-nitro group in the target compound induces specific C–H⋯O interactions, while para-nitro analogs (e.g., in adamantane derivatives) exhibit altered packing due to symmetry differences .

- Selenium vs. Oxygen: Selenium-containing methanimines (e.g., 6c) form additional Se⋯N non-covalent interactions, enhancing crystal rigidity compared to oxygenated analogs .

Antimicrobial Activity

- Pyrazoline Derivatives : Compounds like 4-(5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-1-(2-nitrophenyl)methanimine (5) show antimicrobial activity (MIC = 8–16 µg/mL), attributed to the nitro group’s electron-deficient nature enhancing membrane penetration .

Cytotoxicity in Adamantane Derivatives

- 1-(2-Nitrophenyl)-N-(adamantyl)methanimine (7) : Exhibits lower cytotoxicity (IC₅₀ > 100 µM) compared to 3-nitro and 4-nitro analogs, highlighting the positional sensitivity of nitro groups in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.